

Spectroscopic Profile of 4-Ethyl-3,3-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, **4-Ethyl-3,3-dimethyloctane**. Due to the absence of experimentally acquired spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present an anticipated spectroscopic profile. Detailed experimental protocols for the acquisition of such data are also provided.

Molecular Structure and Properties

4-Ethyl-3,3-dimethyloctane is a saturated hydrocarbon with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol ^{[1][2]}. Its structure features a central quaternary carbon at position 3, bonded to two methyl groups, an ethyl group, and a pentyl chain that is further substituted with an ethyl group at its second position (overall position 4 of the octane backbone). This highly branched structure is expected to give rise to a complex but interpretable set of spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethyl-3,3-dimethyloctane** based on the analysis of similar branched alkanes.

Table 1: Predicted 1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (C1)	0.85 - 0.95	Triplet	3H
CH ₃ (C2')	0.85 - 0.95	Triplet	3H
CH ₃ (gem-dimethyl)	0.85 - 0.95	Singlet	6H
CH ₂ (C2)	1.20 - 1.40	Multiplet	2H
CH ₂ (C1')	1.20 - 1.40	Quartet	2H
CH (C4)	1.40 - 1.60	Multiplet	1H
CH ₂ (C5)	1.20 - 1.40	Multiplet	2H
CH ₂ (C6)	1.20 - 1.40	Multiplet	2H
CH ₂ (C7)	1.20 - 1.40	Multiplet	2H
CH ₃ (C8)	0.85 - 0.95	Triplet	3H

Note: Chemical shifts for alkanes are often in a narrow range and can exhibit significant overlap. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignments.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C1	~14
C2'	~11
gem-dimethyl	~25
C3 (quaternary)	~35
C2	~30
C1'	~23
C4	~45
C5	~28
C6	~32
C7	~23
C8	~14

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Vibration	Intensity
2960 - 2850	C-H stretch (alkane)	Strong
1470 - 1450	C-H bend (methylene & methyl)	Medium
1380 - 1370	C-H bend (gem-dimethyl)	Medium-Strong
~725	C-H rock (long chain)	Weak

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment	Relative Abundance
170	$[M]^+$	Low
155	$[M-CH_3]^+$	Medium
141	$[M-C_2H_5]^+$	High
113	$[M-C_4H_9]^+$	Medium
99	$[M-C_5H_{11}]^+$	High
57	$[C_4H_9]^+$	High (likely base peak)
43	$[C_3H_7]^+$	High
29	$[C_2H_5]^+$	Medium

Note: Branched alkanes often exhibit a weak or absent molecular ion peak due to facile fragmentation at the branching points.[3] The most stable carbocations will give rise to the most abundant peaks.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Ethyl-3,3-dimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra, along with 2D correlation spectra (COSY, HSQC) to fully elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Ethyl-3,3-dimethyloctane** in ~0.6 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

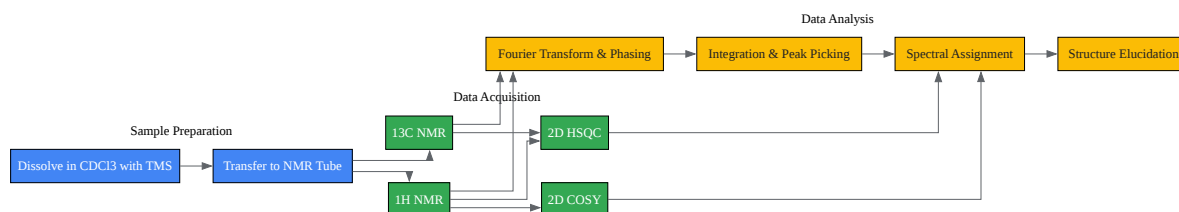
- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

2D NMR Acquisition (COSY & HSQC):

- Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be utilized to establish proton-proton and proton-carbon correlations, respectively.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-H bonds within the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

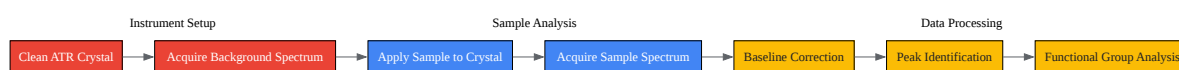
Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **4-Ethyl-3,3-dimethyloctane** directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000 - 650 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.



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FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Instrumentation: A mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

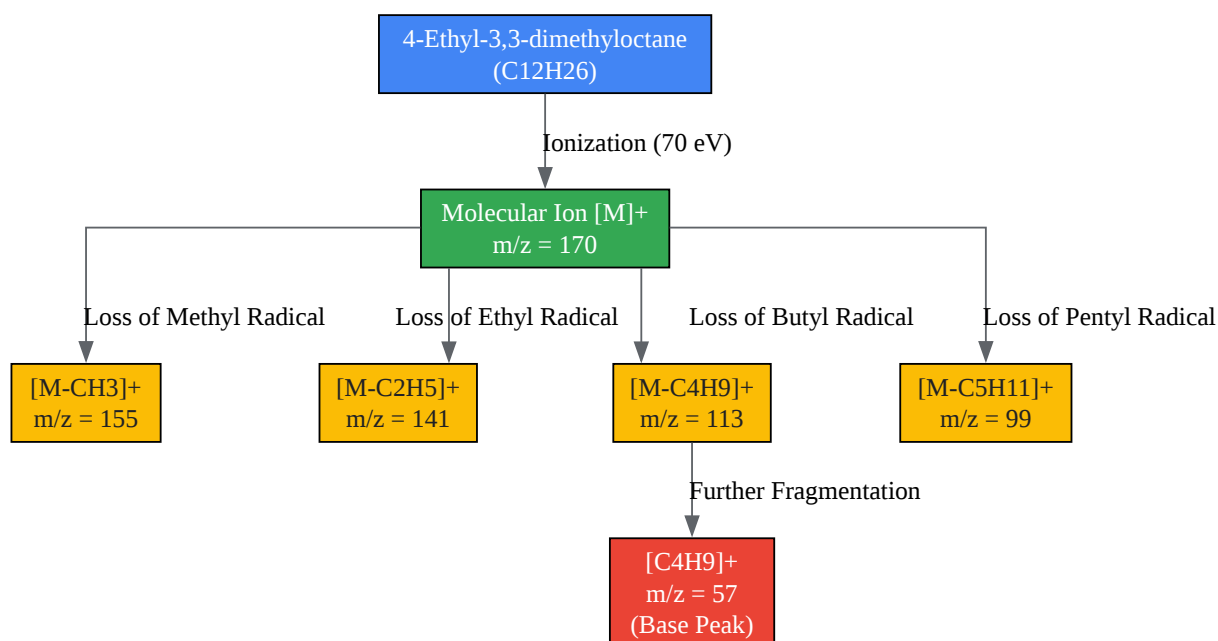
Sample Preparation:

- Prepare a dilute solution of **4-Ethyl-3,3-dimethyloctane** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

- Injection Volume: 1 μL .
- Injector Temperature: 250 $^{\circ}\text{C}$.
- GC Column: A non-polar column (e.g., DB-5ms).
- Oven Program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Ion Source: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 20 - 300.



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Predicted Mass Spectrometry Fragmentation Pathway

This comprehensive guide provides a robust framework for the spectroscopic characterization of **4-Ethyl-3,3-dimethyloctane**. The predicted data and detailed experimental protocols herein should serve as a valuable resource for researchers in the fields of chemistry and drug development.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethyl-3,3-dimethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14556946#4-ethyl-3-3-dimethyloctane-spectroscopic-data-nmr-ir-ms]

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